molecular formula C21H26N2OS B2566913 (E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1173634-01-9

(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No. B2566913
CAS RN: 1173634-01-9
M. Wt: 354.51
InChI Key: UUEHDUBPDWRAOH-QURGRASLSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . Benzo[d]thiazole itself is a polycyclic aromatic compound that is a fusion of benzene and thiazole .


Molecular Structure Analysis

The molecule contains a benzo[d]thiazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring .

Scientific Research Applications

Synthesis and Immunomodulating Activity

A series of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, including compounds structurally related to (E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide, were synthesized and evaluated for their immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One compound, in particular, demonstrated effectiveness in preventing adjuvant-induced arthritis development in rats, showcasing potential therapeutic applications in immunomodulation and autoimmune disorders Doria et al., 1991.

Biochemical Inhibition and Neuroprotective Applications

In a similar vein, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized, closely related structurally to this compound. These compounds showed high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is linked to neurodegenerative diseases. The inhibition of this pathway has potential therapeutic applications in conditions like Alzheimer's disease, showcasing the neuroprotective potential of these compounds Röver et al., 1997.

Cerebral Ischemia Markers and Imaging Agents

Compounds structurally related to this compound were investigated as cerebral ischemia markers. Nitroimidazole-based thioflavin-T derivatives, including such compounds, showed potential as imaging agents for cerebral ischemia, demonstrating good permeation of the blood-brain barrier and specific localization in cerebral ischemic tissue in animal models. This implies their utility in the noninvasive imaging and diagnosis of cerebral ischemic conditions Chu et al., 2007.

Future Directions

Given the wide range of biological activities exhibited by benzo[d]thiazole derivatives, this compound could be a potential candidate for drug development . Further studies could focus on its synthesis, characterization, and evaluation of its biological activities.

properties

IUPAC Name

3-cyclohexyl-N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-4-12-23-18-13-15(2)16(3)14-19(18)25-21(23)22-20(24)11-10-17-8-6-5-7-9-17/h1,13-14,17H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEHDUBPDWRAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)CCC3CCCCC3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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